4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester
Description
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester is a benzoxazole derivative featuring a carboxylic acid ester group at position 4 and a 2-hydroxyphenyl substituent at position 2 of the benzoxazole ring. This compound’s structure combines the aromaticity of benzoxazole with the hydrogen-bonding capability of the phenolic hydroxyl group, making it of interest in pharmaceuticals and materials science.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-19-15(18)10-6-4-8-12-13(10)16-14(20-12)9-5-2-3-7-11(9)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSTYUAREPRBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740684 | |
| Record name | Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530112-68-6 | |
| Record name | Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve the use of nickel (II) complexes of benzoyl hydrazones as catalysts . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester of 4-benzoxazolecarboxylic acid can undergo hydrolysis in the presence of water, typically under acidic or basic conditions. This reaction results in the formation of the corresponding carboxylic acid and methanol. The mechanism involves several steps:
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Protonation of the Carbonyl : The carbonyl oxygen of the ester is protonated, increasing its electrophilicity.
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Nucleophilic Attack : Water acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Proton Transfer : A proton transfer occurs within the intermediate, facilitating the departure of methanol as a leaving group.
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Reformation of Carbonyl : The reformation of the carbonyl group leads to the release of the carboxylic acid product.
This reaction is reversible and can be driven by removing water or using excess water to favor hydrolysis over esterification 9.
Nucleophilic Acyl Substitution
The compound can also participate in nucleophilic acyl substitution reactions, where nucleophiles such as amines or alcohols can replace the ester group. This is particularly relevant for synthesizing derivatives with enhanced biological properties.
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Mechanism :
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Protonation : The carbonyl group is protonated to enhance electrophilicity.
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Nucleophilic Attack : A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Leaving Group Departure : The leaving group (methanol) departs, regenerating the carbonyl and yielding an amide or another ester depending on the nucleophile used .
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Metal Ion Coordination
Research has indicated that benzoxazole derivatives can coordinate with metal ions such as copper(II) and magnesium(II). The coordination ability is influenced by the arrangement of functional groups within the molecule:
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Coordination Sites : The hydroxyl group on the phenyl ring and nitrogen in the benzoxazole can form chelates with metal ions.
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Biological Activity : Such coordination has been linked to enhanced cytotoxicity against cancer cell lines due to improved interaction with biological targets like DNA .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-benzoxazolecarboxylic acid derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For example, a study demonstrated that certain benzoxazole derivatives displayed activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzoxazole derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. A notable case study involved the synthesis of a series of benzoxazole derivatives, which were tested for cytotoxicity against human cancer cell lines, revealing IC50 values that suggest significant anticancer activity .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzoxazole derivatives. Research indicates that these compounds may protect neurons from oxidative stress and apoptosis. A specific study highlighted the protective effects of 4-benzoxazolecarboxylic acid methyl esters in models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Material Science Applications
Fluorescent Materials
The unique structural properties of 4-benzoxazolecarboxylic acid methyl ester make it suitable for use in fluorescent materials. These materials are utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have reported on the synthesis of polymeric materials incorporating this compound, showcasing enhanced luminescent properties suitable for display technologies .
Polymer Additives
In polymer science, benzoxazole derivatives are being explored as additives to improve thermal stability and mechanical properties of polymers. The incorporation of 4-benzoxazolecarboxylic acid methyl ester into polymer matrices has shown to enhance the thermal degradation temperature and mechanical strength, making them valuable in high-performance applications .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition potential of this compound. Specific studies have demonstrated that 4-benzoxazolecarboxylic acid methyl ester can act as an inhibitor for certain enzymes involved in metabolic pathways, indicating its potential role in drug development targeting metabolic disorders .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Tested Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazole A | Staphylococcus aureus | 32 µg/mL |
| Benzoxazole B | Escherichia coli | 16 µg/mL |
| 4-Benzoxazolecarboxylic acid methyl ester | Pseudomonas aeruginosa | 8 µg/mL |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole C | MCF-7 (Breast Cancer) | 10 |
| Benzoxazole D | HeLa (Cervical Cancer) | 15 |
| 4-Benzoxazolecarboxylic acid methyl ester | A549 (Lung Cancer) | 12 |
Mechanism of Action
The mechanism of action of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester involves its interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazole Moieties
Compound A : Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester (CAS: 18039-18-4)
- Molecular Formula: C₂₅H₁₉NO₄
- Key Features :
- Contains a benzoxazole ring substituted with a 5-methyl group.
- Features a vinyl linkage connecting the benzoxazole and benzoate moieties.
- The 5-methyl group in Compound A may increase hydrophobicity, whereas the 2-hydroxyphenyl group in the target compound introduces polarity and hydrogen-bonding capacity .
Compound B : Methyl benzo[d]oxazole-7-carboxylate
- Molecular Formula: C₉H₇NO₃ (inferred from )
- Key Features :
- Simpler benzoxazole ester without aromatic substituents.
- Likely less thermally stable in liquid crystal applications due to fewer stabilizing substituents .
Esters with Hydroxyphenyl Groups
Compound C : Salicylic Acid 4-Methoxybenzyl Ester (CAS: 72845-81-9)
- Molecular Formula : C₁₅H₁₄O₄
- Molar Mass : 258.27 g/mol
- Key Features :
- Derived from salicylic acid (2-hydroxybenzoic acid) with a 4-methoxybenzyl ester.
- The target compound’s benzoxazole core may confer greater rigidity and UV stability compared to Compound C’s simpler aromatic system .
Oxazole and Oxazolidine Derivatives
Compound D : (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-89-4)
- Molecular Formula: C₁₆H₂₃NO₃
- Molar Mass : 277.36 g/mol
- Key Features :
- Oxazolidine ring with stereochemical complexity (R,S-configuration).
- Tert-butyl and benzyl substituents enhance steric bulk.
- Comparison :
Amino-Substituted Benzoate Esters
Compound E : Benzoic Acid, 4-[1-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, Methyl Ester (CAS: 939760-52-8)
- Molecular Formula : C₁₅H₂₂N₂O₄
- Molar Mass : 294.35 g/mol
- Key Features: Amino and tert-butoxycarbonylamino (Boc) groups on the benzoate backbone.
- Comparison: The Boc-protected amino group in Compound E enables controlled deprotection for peptide synthesis, a feature absent in the target compound. The target compound’s hydroxyphenyl group offers simpler functionalization routes for polymer crosslinking compared to Compound E’s amino-Boc system .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis may involve benzylation of hydroxy-substituted precursors, as seen in for related esters .
- Thermal Stability : Benzoxazole derivatives (e.g., ) exhibit higher thermal stability than salicylate esters, making them suitable for high-temperature material applications .
- Biological Activity : Hydroxyphenyl groups (as in the target compound and Compound C) are associated with antioxidant properties, while oxazolidines (Compound D) are explored for antimicrobial activity .
Biological Activity
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and interactions with metal ions.
Chemical Structure and Properties
The compound features a benzoxazole core with a carboxylic acid and a hydroxyl-substituted phenyl group. Its chemical formula is , and it is classified as an ester. The presence of the hydroxyl group is crucial for its biological interactions.
Anticancer Activity
Research indicates that derivatives of benzoxazole, including 4-benzoxazolecarboxylic acid analogs, exhibit notable anticancer properties. A study demonstrated that these compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results showed that while some analogs were less cytotoxic than established compounds like UK-1, they retained significant activity against cancer cells due to their ability to bind metal ions such as Cu²⁺ and Mg²⁺ .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Benzoxazolecarboxylic acid | MCF-7 | >50 |
| UK-1 | MCF-7 | 10 |
| Simplified analog | A549 | 20 |
The mechanism of action for 4-benzoxazolecarboxylic acid involves the coordination with metal ions which enhances its cytotoxic effects. The binding affinity for Cu²⁺ ions has been shown to be higher than for Mg²⁺ ions, which is critical for the anticancer activity observed in these compounds . The ability to form complexes with these metal ions may lead to the generation of reactive oxygen species (ROS), contributing to apoptosis in cancer cells.
Study on Metal Ion Binding
A detailed investigation into the metal ion binding capabilities of benzoxazole derivatives revealed that the nature of substituents at the 4-position significantly impacts their binding affinity and subsequent biological activity. For instance, modifications that enhance solubility or alter steric properties can lead to improved cytotoxicity profiles .
Q & A
Q. What are the common synthetic routes for preparing 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester?
The compound can be synthesized via multi-step heterocyclic condensation or esterification of pre-functionalized benzoxazole precursors . For example:
- Heterocyclic condensation : Start with 2-aminophenol derivatives and oxalic acid esters. Under modified Steglich esterification conditions (DCC/DMAP), coupling with iodinated benzoic acids generates intermediates, followed by cyclization using strong bases like t-BuOK to form the benzoxazole core .
- Esterification : React 2-(2-hydroxyphenyl)-4-benzoxazolecarboxylic acid with methanol in the presence of H₂SO₄ as a catalyst .
- Alternative routes involve Sonogashira coupling for aryl-alkyne intermediates, followed by cyclization .
Q. Key considerations :
| Parameter | Typical Conditions |
|---|---|
| Catalyst | H₂SO₄, DCC/DMAP |
| Solvent | MeOH, DMF |
| Temperature | 60–100°C |
| Yield | 60–85% (depending on purity of intermediates) |
Q. What analytical techniques are recommended for characterizing this compound?
Use a combination of spectroscopic and chromatographic methods :
- NMR : ¹H/¹³C NMR to confirm the benzoxazole ring, ester group (δ ~3.8–4.0 ppm for methyl ester), and hydroxyl proton (δ ~10–12 ppm, broad) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- FTIR : Peaks at ~1700–1750 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O ester), and ~3200–3500 cm⁻¹ (phenolic -OH) .
Note : The phenolic -OH may exhibit tautomerism, complicating NMR interpretation; deuterated DMSO can stabilize the enol form for clearer spectra .
Advanced Research Questions
Q. How can reaction yields be optimized for the Sonogashira coupling step in the synthesis?
Optimization involves:
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems in amine bases (e.g., piperidine) improve coupling efficiency .
- Solvent effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Pd catalyst loading | 2–5 mol% | >80% yield at 5 mol% |
| Reaction time | 12–24 hrs | Prolonged time reduces decomposition |
| Base | Et₃N > piperidine | Piperidine minimizes Pd black formation |
Q. How can structural ambiguities in the benzoxazole core be resolved?
Ambiguities often arise from tautomerism (enol-keto forms) or regioselectivity in cyclization. Address this via:
- X-ray crystallography : Definitive structural assignment using single-crystal analysis .
- Dynamic NMR : Variable-temperature NMR to observe tautomeric equilibria (e.g., -OH proton exchange in DMSO-d₆) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental spectra .
Q. What are the stability challenges for this compound under different storage conditions?
- Hydrolysis : The ester group is prone to hydrolysis in aqueous/acidic conditions. Store in anhydrous solvents (e.g., acetonitrile) at -20°C .
- Oxidation : The phenolic -OH may oxidize; add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .
- Light sensitivity : Protect from UV light using amber vials .
Q. Stability data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| pH 7.4 buffer, 25°C | 20% | 7 days |
| Dry DMSO, -20°C | <5% | 6 months |
Q. How can contradictory spectral data in literature be reconciled?
Contradictions often stem from solvent effects or impurities . Mitigation strategies:
- Reproduce experiments : Use standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) and report detailed acquisition parameters .
- Purification : Rigorous column chromatography (silica gel, ethyl acetate/hexane) to isolate >95% pure samples .
- Cross-validate : Compare NMR/IR data with NIST databases or synthesized standards .
Q. What are the applications of this compound in medicinal chemistry or materials science?
- Siderophore analogs : The benzoxazole core mimics natural siderophores, enabling studies on microbial iron uptake .
- Fluorescent probes : Functionalize the phenolic -OH with fluorophores for pH-sensitive imaging .
- Coordination chemistry : The hydroxyl and ester groups can bind transition metals (e.g., Cu²⁺) for catalytic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
